molecular formula C8H8FNO B14118429 1-(4-Fluoro-6-methylpyridin-2-YL)ethanone

1-(4-Fluoro-6-methylpyridin-2-YL)ethanone

Cat. No.: B14118429
M. Wt: 153.15 g/mol
InChI Key: HBNVVSABPOBBHP-UHFFFAOYSA-N
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Description

1-(4-Fluoro-6-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the sixth position of the pyridine ring, along with an ethanone group attached to the second position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(4-Fluoro-6-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-6-methylpyridine with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced reaction monitoring techniques ensures the quality and reproducibility of the product .

Chemical Reactions Analysis

1-(4-Fluoro-6-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Fluoro-6-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or antimicrobial agent.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-6-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(4-Fluoro-6-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(4-Chloro-6-methylpyridin-2-YL)ethanone: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine may alter its reactivity and biological activity.

    1-(4-Bromo-6-methylpyridin-2-YL)ethanone: Contains a bromine atom, which may affect its chemical properties and interactions.

    1-(4-Methyl-6-methylpyridin-2-YL)ethanone: Lacks the halogen atom, which may result in different chemical and biological behavior.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(4-fluoro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3

InChI Key

HBNVVSABPOBBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)F

Origin of Product

United States

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